![molecular formula C8H13NO3 B3383166 2-(2-Oxopiperidin-1-yl)propanoic acid CAS No. 396129-92-3](/img/structure/B3383166.png)
2-(2-Oxopiperidin-1-yl)propanoic acid
Overview
Description
“2-(2-Oxopiperidin-1-yl)propanoic acid” is a chemical compound with the CAS Number: 396129-92-3 . It has a molecular weight of 171.2 and a linear formula of C8H13NO3 . It is a solid substance and is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C8H13NO3 . This indicates that the molecule is composed of 8 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 171.2 and a linear formula of C8H13NO3 . It is typically stored in a dry room at normal temperature .Safety and Hazards
The safety information for “2-(2-Oxopiperidin-1-yl)propanoic acid” includes several hazard statements: H302-H315-H319-H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or mist, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
While specific future directions for “2-(2-Oxopiperidin-1-yl)propanoic acid” are not mentioned in the sources I found, the compound’s classification as a piperidine derivative suggests potential relevance in the field of drug discovery . Piperidine derivatives are present in many pharmaceuticals , indicating ongoing interest in the synthesis and study of such compounds.
properties
IUPAC Name |
2-(2-oxopiperidin-1-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6(8(11)12)9-5-3-2-4-7(9)10/h6H,2-5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEDRPWAMWYZIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCCCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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